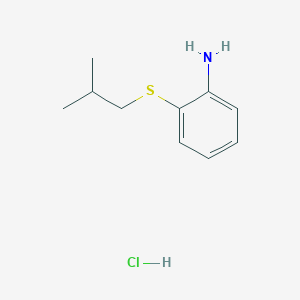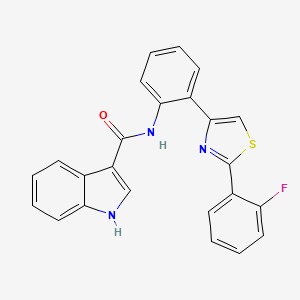
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazole compounds are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis
The chemical reactions of thiazole compounds can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Antibacterial Activity
Thiazole derivatives have been reported to exhibit significant antibacterial activity . The presence of the thiazole ring and its substituents can affect the therapeutic outcome of the compound .
Antifungal Activity
Similar to their antibacterial properties, thiazole derivatives also show antifungal activities . The specific activities can vary based on the substituents on the thiazole ring .
Anti-inflammatory Activity
Thiazole compounds have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antitumor Activity
Thiazole derivatives have shown promising results in antitumor studies . For example, some N-benzyl-substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities, which are important in cancer research .
Antidiabetic Activity
Thiazole compounds have also been studied for their antidiabetic properties . The specific activities can be influenced by the substituents on the thiazole ring .
Antiviral Activity
Some thiazole derivatives have shown sensitivity toward influenza virus types A, H3N2, and H5N1, as well as Dengue virus . This suggests potential applications in the development of antiviral drugs .
Mécanisme D'action
Target of Action
The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide is a complex molecule that likely interacts with multiple targetsMolecules containing a thiazole ring, such as this compound, can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . Similarly, indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The indole nucleus is also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Molecules containing a thiazole ring can unpredictably reset physiological systems when they enter, potentially activating or stopping biochemical pathways . Similarly, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring, which indicates more negatively charged nitrogen than carbon and sulfur atoms, could play a significant role in drug–target protein interaction .
Result of Action
Given the biological activities associated with thiazole and indole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Orientations Futures
The future research directions in the field of thiazole compounds include the design and synthesis of new thiazole derivatives with improved biological activities. Researchers are also interested in studying the structure-activity relationship of these compounds to better understand their mechanisms of action .
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3OS/c25-19-10-4-1-8-16(19)24-28-22(14-30-24)17-9-3-6-12-21(17)27-23(29)18-13-26-20-11-5-2-7-15(18)20/h1-14,26H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOQMWMLLYZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)
![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)
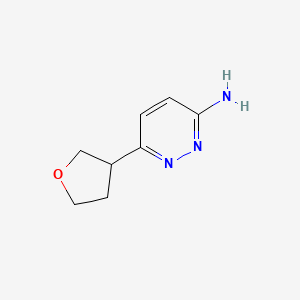
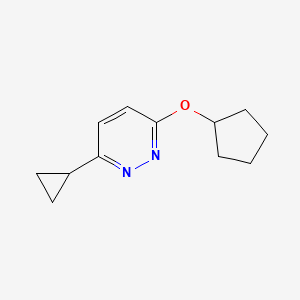
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)
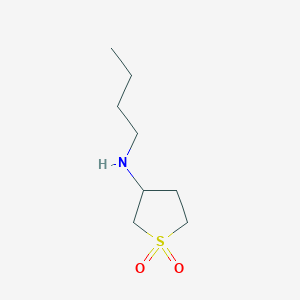

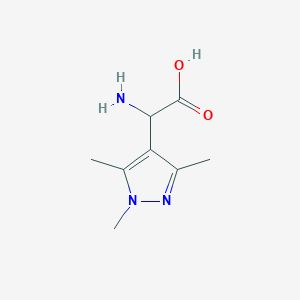
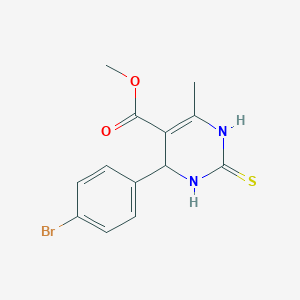

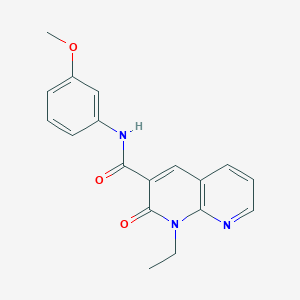
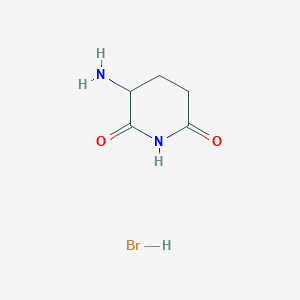
![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)
